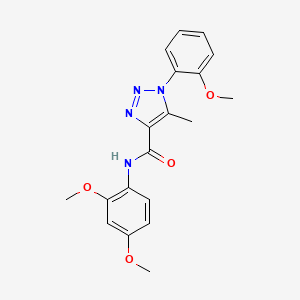

N-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by three methoxy substituents on the aryl rings. The 1,2,3-triazole core is substituted at the 1-position with a 2-methoxyphenyl group and at the 5-position with a methyl group. The carboxamide moiety is attached to a 2,4-dimethoxyphenylamine group, introducing significant steric bulk and electron-donating effects. This structural framework is common in medicinal chemistry due to the triazole’s metabolic stability and the carboxamide’s ability to engage in hydrogen bonding, which is critical for target binding .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)15-7-5-6-8-16(15)26-3)19(24)20-14-10-9-13(25-2)11-17(14)27-4/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJRKTHHEIQLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing "click" chemistry. The key steps include:

- Formation of the Triazole Ring : This is generally achieved through a Huisgen 1,3-dipolar cycloaddition reaction.

- Carboxamide Functionalization : The introduction of the carboxamide group is crucial for enhancing biological activity.

- Aromatic Substituent Modifications : The presence of methoxy groups on the phenyl rings contributes to the compound's unique properties.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. For instance, studies on related triazole compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).

- IC50 Values : Some derivatives showed IC50 values as low as 1.1 μM against MCF-7 cells, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are also noted for their antimicrobial effects:

- Pathogens Targeted : Compounds have been tested against Escherichia coli and Staphylococcus aureus.

- Efficacy : Certain derivatives exhibited significant inhibition rates against these pathogens, supporting their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Compound A | 2-Methoxy substitution | Enhanced anticancer activity |

| Compound B | Additional halogen substitutions | Varying antimicrobial potency |

| This compound | Carboxamide group present | Notable cytotoxicity against cancer cells |

The presence of methoxy groups is believed to enhance lipophilicity and improve cellular uptake, which may contribute to increased biological activity.

Study 1: Anticancer Evaluation

In an experimental study evaluating a series of triazole derivatives including this compound:

- Methodology : MTT assay was used to assess cell viability.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives:

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Q & A

Basic: What are the key steps in synthesizing N-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Critical optimization steps include:

- Temperature control : Maintaining 60–80°C to ensure regioselectivity for the 1,4-disubstituted triazole.

- Catalyst selection : Using Cu(I) salts (e.g., CuBr) with ligands like tris(benzyltriazolylmethyl)amine (TBTA) to enhance yield .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the carboxamide product.

For analogous triazole derivatives, sodium azide and isocyanide intermediates have been employed in cyclization steps .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

Advanced: How can X-ray crystallography with SHELXL refine the crystal structure of this compound, especially with twinned data?

Answer:

- Data Collection : Use a high-resolution diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data.

- SHELXL Workflow :

- Structure Solution : Employ SHELXD for dual-space methods to resolve heavy atom positions.

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning (e.g., twin fraction refinement) and anisotropic displacement parameters.

- Validation : Use R1/wR2 convergence (<5%) and check Flack parameter for absolute structure .

Recent SHELXL updates enable robust handling of high thermal motion in methyl and methoxy groups .

Advanced: How can researchers address low aqueous solubility during biological assays?

Answer:

- Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., –OH, –COOH) at the 5-methyl position via post-synthetic modifications.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) for sustained release in in vitro assays .

Data Contradiction: How to resolve discrepancies in enzyme inhibition assays (e.g., IC50 variability across studies)?

Answer:

- Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding affinity.

- Statistical Analysis : Apply Grubbs’ test to identify outliers and use ANOVA with post-hoc Tukey tests for inter-study variability .

- Control Standardization : Normalize data to reference inhibitors (e.g., staurosporine for kinases) and ensure consistent buffer conditions (pH 7.4, 25 mM Tris) .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina with AMBER force fields to model binding to kinases (e.g., CDK2). Key interactions: triazole N-atoms with hinge region Lys33/Glu51 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand–protein complexes (RMSD <2.0 Å).

- QSAR Modeling : Develop 2D-QSAR models (e.g., PLS regression) using descriptors like logP and polar surface area to predict IC50 trends .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

Answer:

- Yield Optimization : Replace column chromatography with recrystallization (ethanol/water) for large batches.

- Safety : Mitigate azide intermediate hazards by using flow reactors to minimize handling .

- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure batch consistency.

Advanced: How to design a mechanistic study to elucidate the compound’s mode of action in cancer cells?

Answer:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (p-value <0.05, fold-change >2) to identify dysregulated pathways (e.g., apoptosis, cell cycle).

- Pull-Down Assays : Use biotinylated probes with streptavidin beads to isolate target proteins for LC-MS/MS identification .

- CRISPR Knockout : Validate targets (e.g., CDK4) by comparing IC50 shifts in wild-type vs. knockout cell lines .

Data Contradiction: How to reconcile conflicting crystallographic and DFT-calculated bond lengths?

Answer:

- Basis Set Selection : Use B3LYP/6-311+G(d,p) for DFT to match experimental bond lengths (e.g., C–N triazole bonds: 1.34 Å vs. 1.33 Å observed) .

- Thermal Motion Correction : Apply Hirshfeld atom refinement (HAR) in SHELXL to account for X-ray vs. DFT electron density differences .

Advanced: What strategies improve metabolic stability in in vivo studies?

Answer:

- Deuterium Labeling : Replace methyl groups with CD3 to slow CYP450-mediated oxidation.

- Prodrug Design : Convert the carboxamide to an ethyl ester for enhanced plasma stability, with in vivo hydrolysis to the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.